molecular formula C11H20O3 B13977703 Ethyl 6-methyl-3-oxooctanoate

Ethyl 6-methyl-3-oxooctanoate

Cat. No.: B13977703
M. Wt: 200.27 g/mol
InChI Key: ZJYXKFMWHWKZJH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxooctanoate is an ethyl ester featuring a branched alkyl chain with a 3-oxo (keto) group at the third carbon and a methyl substituent at the sixth position. This compound belongs to the class of β-keto esters, which are widely utilized in organic synthesis for constructing heterocycles, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 6-methyl-3-oxooctanoate

InChI

InChI=1S/C11H20O3/c1-4-9(3)6-7-10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3

InChI Key

ZJYXKFMWHWKZJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-3-oxooctanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:

    Formation of Enolate Ion: The starting material, such as ethyl acetoacetate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to introduce the methyl group at the sixth carbon position.

    Esterification: The resulting product undergoes esterification to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Continuous Stirred Tank Reactors (CSTR): Used for the enolate formation and alkylation steps.

    Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-methyl-3-oxooctanoic acid.

    Reduction: Formation of 6-methyl-3-hydroxyoctanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-3-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-oxooctanoate involves its interaction with various molecular targets:

    Enolate Formation: The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions.

    Pathways: The enolate ions can undergo alkylation, acylation, and other reactions, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 6-methyl-3-oxooctanoate shares a β-keto ester backbone with other compounds in the evidence. Key structural differences lie in substituents and chain length:

Compound Name Molecular Formula (inferred) Functional Groups Key Substituents Source/Application
This compound C₁₁H₂₀O₃ β-keto ester Branched C8 chain, methyl at C6 Synthetic intermediate (inferred)
Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate C₁₃H₁₃NO₄ β-keto ester, benzoisoxazole Aromatic heterocycle Pharmaceutical synthesis
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ β-keto ester, benzoylamino Benzoyl-protected amino group Heterocycle synthesis
Bioactive esters from turmeric/ginger extracts Variable Esters, phenolics, terpenes Natural product derivatives Antifungal agents



Key Observations :

  • Branching vs.
  • Functional Group Diversity: The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate enables nucleophilic reactions (e.g., cyclization), whereas the unsubstituted β-keto group in this compound may favor enolate-based condensations .

Physicochemical Properties

  • Solubility: this compound’s branched alkyl chain likely reduces water solubility compared to shorter-chain analogs (e.g., ethyl acetoacetate).
  • Stability : The absence of aromatic or electron-withdrawing groups (cf. benzoisoxazole derivative ) may render it more prone to hydrolysis under acidic/basic conditions.

Notes on Contradictions and Limitations

  • Synthesis: highlights benzene usage, a solvent largely phased out due to toxicity. Modern syntheses of this compound would likely substitute safer solvents, introducing variability in reaction efficiency .
  • Bioactivity : While natural esters in evidence 1–2 show antifungal activity, synthetic β-keto esters (e.g., evidence 5) prioritize pharmaceutical applications, complicating direct comparisons .

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